
2-Methylpyridin-4(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpyridin-4(3H)-imine is a heterocyclic organic compound with the molecular formula C6H8N2 It is a derivative of pyridine, where the nitrogen atom is part of an imine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyridin-4(3H)-imine typically involves the reaction of 2-methylpyridine with an appropriate amine under controlled conditions. One common method is the condensation reaction between 2-methylpyridine and ammonia or a primary amine in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylpyridin-4(3H)-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methylpyridin-4(3H)-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Methylpyridin-4(3H)-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects. For example, its potential antimicrobial activity may be due to its ability to inhibit key enzymes in bacterial metabolism.
Comparación Con Compuestos Similares
2-Methylpyridine: Lacks the imine group, making it less reactive in certain chemical reactions.
4-Aminopyridine: Contains an amino group instead of an imine, leading to different reactivity and biological activity.
2-Methylpyridin-3-amine: Similar structure but with the amine group at a different position, affecting its chemical properties and applications.
Uniqueness: 2-Methylpyridin-4(3H)-imine is unique due to the presence of both a methyl group and an imine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for forming diverse derivatives with various applications in research and industry.
Propiedades
Número CAS |
832129-86-9 |
|---|---|
Fórmula molecular |
C6H8N2 |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
2-methyl-3H-pyridin-4-imine |
InChI |
InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-3,7H,4H2,1H3 |
Clave InChI |
SHEMIHRPOVDVHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
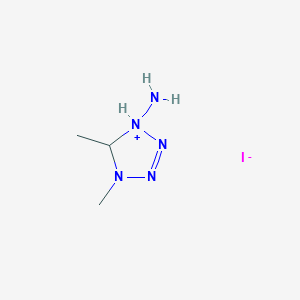
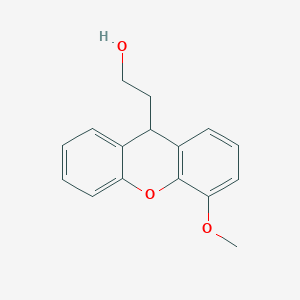
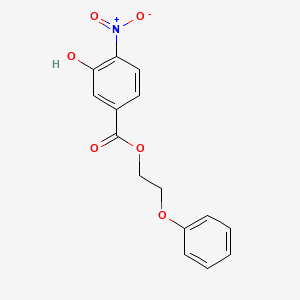
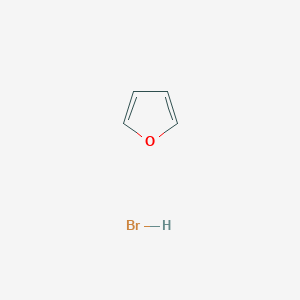

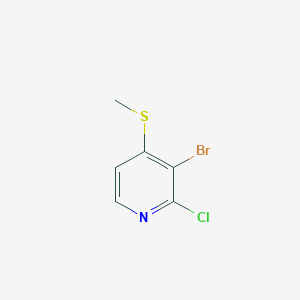

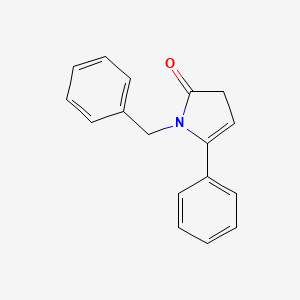
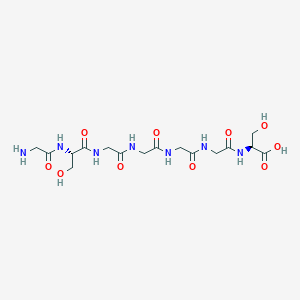

![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
